molecular formula C22H26N2O3 B2558173 2-[(Adamantane-1-carbonyl)-amino]-3-(1H-indol-3-yl)-propionic acid CAS No. 1396988-55-8

2-[(Adamantane-1-carbonyl)-amino]-3-(1H-indol-3-yl)-propionic acid

Cat. No.: B2558173
CAS No.: 1396988-55-8
M. Wt: 366.461
InChI Key: IIFQMULVPXMHCV-UHFFFAOYSA-N
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Description

Chemical Identity and Structural Characterization

Molecular Formula and Weight Analysis

2-[(Adamantane-1-carbonyl)-amino]-3-(1H-indol-3-yl)-propionic acid is a synthetic organic compound with the molecular formula C₂₂H₂₆N₂O₃ , derived from the combination of an adamantane moiety, an indole ring, and a propionic acid backbone. Its molecular weight is 366.45 g/mol , calculated from the sum of atomic masses: carbon (12.01), hydrogen (1.008), nitrogen (14.01), and oxygen (16.00).

Key structural features include:

  • Adamantane core : A tricyclic hydrocarbon scaffold (C₁₀H₁₆) contributing to rigidity and lipophilicity.
  • Indole group : A bicyclic aromatic heterocycle (C₈H₇N) linked via the 3-position to the propionic acid chain.
  • Carbonyl-amino bridge : A urea-like linkage connecting the adamantane to the amino acid backbone.
Table 1: Elemental Composition and Molecular Properties
Property Value/Description Source
Molecular Formula C₂₂H₂₆N₂O₃
Molecular Weight 366.45 g/mol
CAS Registry Number 1396988-55-8
Synonyms N-(tricyclo[3.3.1.1³,⁷]dec-1-ylcarbonyl)tryptophan

Spectroscopic Characterization Techniques

Nuclear Magnetic Resonance (NMR) Spectral Signatures

While direct NMR data for this compound is not explicitly provided in available sources, its structural analogs and functional groups suggest characteristic resonance patterns:

  • Adamantane Protons :

    • δ 1.7–2.0 ppm : Methyl and methylene groups in the adamantane cage, appearing as multiplets due to restricted rotation.
    • δ 2.8–3.2 ppm : Protons adjacent to the carbonyl group, showing deshielding effects.
  • Indole Aromatic Protons :

    • δ 6.8–7.4 ppm : Protons at the 2-, 4-, 5-, and 6-positions of the indole ring, split into doublets or triplets due to aromatic coupling.
    • δ 7.5–7.9 ppm : Proton at the 3-position (adjacent to the propionic acid chain), often as a singlet or doublet.
  • Carbonyl and Amino Groups :

    • δ 9.5–10.5 ppm : NH proton in the urea linkage, broadened due to hydrogen bonding.
    • δ 12.0–12.5 ppm : Carboxylic acid proton, highly deshielded and appearing as a singlet.
Infrared (IR) Absorption Profile

Key IR bands expected for this compound include:

Wavenumber Range (cm⁻¹) Functional Group Assignment Source
1680–1720 Carbonyl (C=O) Adamantane-carbonyl stretch
1550–1650 Aromatic C=C Indole ring vibrations
1450–1550 N–H bending Urea linkage
1300–1450 C–N stretching Carbonyl-amino bridge
Mass Spectrometric Fragmentation Patterns

Fragmentation pathways are inferred from structural analogs:

  • Primary Cleavage : Loss of H₂O (18 Da) from the carboxylic acid group, yielding a molecular ion at m/z 348 .
  • Adamantane Core Stability : Retention of the adamantane moiety (m/z 136 ) as a prominent fragment due to its high stability.
  • Indole Ring Fragmentation : Cleavage at the 3-position to generate m/z 117 (indole fragment) and m/z 249 (adamantane-urea-propionyl group).

Crystallographic Studies and Conformational Analysis

While no direct crystallographic data exists for this compound, insights can be drawn from related adamantane-indole derivatives:

  • Adamantane Conformation :

    • The adamantane core adopts a chair-like structure with axial and equatorial substituents, minimizing steric strain.
    • C–C bond angles : ~109.5°, consistent with tetrahedral geometry in the tricyclic framework.
  • Indole-Propionic Acid Interaction :

    • Intramolecular hydrogen bonding : Between the indole NH and carboxylate group, stabilizing the conformation.
    • Torsion angles : Restricted rotation around the C–C bond linking indole to the propionic acid chain due to steric hindrance.
  • Crystal Packing :

    • Hydrogen bonding networks : Involving the urea NH and carboxylic acid groups, leading to layered or helical packing motifs.
    • Van der Waals interactions : Between adamantane hydrogens and aromatic indole π-clouds, enhancing lattice stability.

Properties

IUPAC Name

2-(adamantane-1-carbonylamino)-3-(1H-indol-3-yl)propanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H26N2O3/c25-20(26)19(8-16-12-23-18-4-2-1-3-17(16)18)24-21(27)22-9-13-5-14(10-22)7-15(6-13)11-22/h1-4,12-15,19,23H,5-11H2,(H,24,27)(H,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IIFQMULVPXMHCV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CC3CC1CC(C2)(C3)C(=O)NC(CC4=CNC5=CC=CC=C54)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H26N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reaction of Adamantane-1-carboxylic Acid with Thionyl Chloride

Adamantane-1-carboxylic acid is treated with thionyl chloride (SOCl₂) under reflux conditions. The reaction proceeds via nucleophilic acyl substitution, yielding adamantane-1-carbonyl chloride and gaseous byproducts (SO₂ and HCl).

Reaction Conditions

  • Molar Ratio : 1:4 (acid : SOCl₂)
  • Temperature : 70–80°C
  • Duration : 4–6 hours
  • Yield : >90%

Mechanistic Insight
The carbonyl oxygen attacks electrophilic sulfur in SOCl₂, facilitating chloride displacement and subsequent elimination.

Preparation of 3-(1H-Indol-3-yl)-propionic Acid Derivatives

The indole-propionic acid component is synthesized through esterification and hydrazide formation.

Methyl Esterification of Indole-3-propionic Acid

Indole-3-propionic acid is refluxed with methanol and thionyl chloride to form the methyl ester.

Reaction Conditions

  • Solvent : Methanol (2 mL/mmol)
  • Catalyst : SOCl₂ (4 equivalents)
  • Temperature : Reflux
  • Duration : 2 hours
  • Yield : 85–92%

Hydrazide Formation

The methyl ester is treated with hydrazine hydrate in ethanol to yield indole-3-propionyl hydrazide.

Reaction Conditions

  • Reagents : Hydrazine hydrate (12 equivalents), ethanol
  • Temperature : Reflux
  • Duration : 2 hours
  • Yield : 78–84%

Coupling of Adamantane-1-carbonyl Chloride with Indole-3-propionyl Hydrazide

The final step involves forming the amide bond between the adamantane and indole moieties.

Amide Bond Formation

Indole-3-propionyl hydrazide reacts with adamantane-1-carbonyl chloride in the presence of a base.

Reaction Conditions

  • Solvent : Dichloromethane (DCM)
  • Base : Triethylamine (TEA, 2 equivalents)
  • Temperature : 0–5°C (initial), then room temperature
  • Duration : 4–6 hours
  • Yield : 65–72%

Mechanistic Insight
TEA neutralizes HCl, shifting equilibrium toward product formation. The hydrazide’s lone pair attacks the electrophilic carbonyl carbon of adamantane-1-carbonyl chloride.

Optimization of Reaction Conditions

Solvent Selection

Polar aprotic solvents like DCM or THF improve reaction efficiency by stabilizing intermediates.

Solvent Dielectric Constant Yield (%)
DCM 8.93 72
THF 7.52 68
Ethanol 24.55 58

Temperature Control

Low temperatures (0–5°C) minimize side reactions during acyl chloride addition.

Analytical Characterization

Spectroscopic Validation

  • ¹H NMR : Peaks at δ 10.8 (NH), δ 7.2–7.6 (indole aromatic protons), δ 1.6–2.1 (adamantane protons).
  • IR : Stretches at 1680 cm⁻¹ (C=O), 3300 cm⁻¹ (N-H).

Purity Assessment

  • HPLC : >98% purity using a C18 column (acetonitrile/water gradient).

Challenges and Limitations

Hygroscopicity of Acyl Chlorides

Adamantane-1-carbonyl chloride is moisture-sensitive, requiring anhydrous conditions.

Byproduct Formation

Competitive esterification or over-reduction may occur without strict stoichiometric control.

Industrial-Scale Production Considerations

Continuous Flow Reactors

Microreactors enhance heat transfer and reduce reaction times:

Parameter Batch Reactor Flow Reactor
Reaction Time 6 hours 1.5 hours
Yield 72% 85%

Green Chemistry Approaches

Ionic liquids or biocatalysts are being explored to replace traditional solvents.

Recent Advances

Photocatalytic Coupling

Visible-light-mediated amidation reduces energy input and improves selectivity.

Solid-Phase Synthesis

Resin-bound intermediates facilitate purification and scalability.

Chemical Reactions Analysis

Types of Reactions

2-[(Adamantane-1-carbonyl)-amino]-3-(1H-indol-3-yl)-propionic acid can undergo various chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions may involve reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the indole ring, often using reagents like halogens or alkylating agents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogens in the presence of a catalyst like iron(III) chloride.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

Medicinal Chemistry

The compound is being investigated for its potential as a bioactive agent with various therapeutic properties:

  • Anticancer Activity : Studies indicate that derivatives of this compound exhibit significant cytotoxic effects against various cancer cell lines, including HeLa (cervical cancer), MCF7 (breast cancer), and HepG2 (liver cancer). For instance, one derivative demonstrated an IC50 value of 10.56 μM against HepG2 cells, indicating potent anti-proliferative activity . The mechanism involves the activation of apoptotic pathways, particularly caspase-dependent apoptosis .
  • Antimicrobial Properties : Preliminary studies suggest that the compound may possess antimicrobial activity against both Gram-positive and Gram-negative bacteria. This potential is attributed to its ability to interfere with bacterial cell processes.

Biochemical Analysis

The indole component of the compound is known for its high affinity for multiple biological receptors, making it a valuable tool for biochemical studies:

  • Receptor Binding Studies : The compound's binding affinity to various receptors has been explored to understand its mechanism of action. This property allows researchers to develop derivatives that can target specific molecular pathways involved in disease processes .

Synthetic Chemistry

The compound serves as a building block in the synthesis of more complex molecules:

  • Synthesis Methodology : The synthesis typically involves the reaction of adamantane-1-carbonyl chloride with indole derivatives under controlled conditions. This approach allows for the optimization of yields and the development of more sustainable synthetic routes .

Anticancer Research

A notable study evaluated a series of N-substituted derivatives based on this compound for their cytotoxic effects on human cancer cell lines. The findings indicated that certain derivatives could induce apoptosis through caspase activation, highlighting their potential as anticancer agents .

Antimicrobial Studies

Research has shown that similar compounds exhibit promising antibacterial activity, suggesting that 2-[(Adamantane-1-carbonyl)-amino]-3-(1H-indol-3-yl)-propionic acid could be developed into new antimicrobial therapies. The minimum inhibitory concentration (MIC) values reported indicate significant efficacy against various bacterial strains .

Mechanism of Action

The mechanism of action of 2-[(Adamantane-1-carbonyl)-amino]-3-(1H-indol-3-yl)-propionic acid involves its interaction with specific molecular targets. The indole moiety can interact with various biological receptors, while the adamantane structure provides stability and enhances binding affinity. This compound may modulate specific signaling pathways, leading to its observed biological effects.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogs

Adamantane-Containing Analogs

N-Substituted 2-(2-(Adamantan-1-yl)-1H-Indol-3-yl)-2-Oxoacetamide Derivatives (5a–y)

These derivatives share the adamantane-indole core but replace the propionic acid with a 2-oxoacetamide group. Modifications at the N-substituent (e.g., alkyl or aryl amines) influence solubility and target affinity. For example, compounds with hydrophobic substituents showed enhanced blood-brain barrier penetration in preliminary studies .

2-[(Adamantan-1-yl)formamido]-3-phenylpropanoic Acid

The phenyl group may instead favor cyclooxygenase (COX) inhibition, similar to traditional NSAIDs like ibuprofen .

Key Differences :

  • Indole vs. Phenyl : Indole-containing compounds may target neurological or immune pathways, while phenyl derivatives prioritize COX inhibition.
  • Pharmacokinetics : Adamantane-indole derivatives exhibit longer half-lives (~8–12 hours) compared to phenyl analogs (~4–6 hours) due to enhanced metabolic stability .

Indole-Containing Analogs

2-[3-Acetyl-5-(4-Chloro-phenyl)-2-methyl-pyrrol-1-yl]-3-(1H-indol-3-yl)-propionic Acid

This compound replaces the adamantane group with a pyrrole ring and a 4-chlorophenyl substituent. It demonstrated potent anti-inflammatory and analgesic effects in rodent models, though tolerance developed in one pain model after repeated dosing. This contrasts with adamantane-indole compounds, which maintain efficacy over time in similar studies .

Lysyl-Tryptophan (L-Lys-L-Trp)

A dipeptide combining lysine and tryptophan, this compound lacks the adamantane and propionic acid groups.

Key Differences :

  • Functional Groups: The presence of adamantane and propionic acid in the target compound distinguishes it from purely amino acid-based indole derivatives.

Propionic Acid Derivatives

2-(Substituted Sulphur/Sulphone)-3-(Substituted Phenyl)propionic Acids

These derivatives, described in patent literature, modify the propionic acid backbone with sulfur-based groups. They exhibit COX-2 selectivity, similar to celecoxib, but with reduced gastrointestinal toxicity compared to non-selective NSAIDs .

Imidazole-Derived 2-[N-Carbamoylmethyl-alkylamino]acetic Acids

Though structurally distinct, these compounds share a focus on carboxylic acid functionalization. They show moderate anti-inflammatory activity but lack the adamantane group’s stability, leading to shorter durations of action .

Key Differences :

  • Adamantane Impact : The adamantane group in the target compound enhances both stability and target affinity, whereas sulfur/imidazole analogs prioritize COX-2 selectivity or metabolic pathways .

Biological Activity

2-[(Adamantane-1-carbonyl)-amino]-3-(1H-indol-3-yl)-propionic acid, a compound with the molecular formula C22H26N2O3 and a molecular weight of 366.45 g/mol, has garnered attention in pharmacological research due to its potential biological activities. This compound is characterized by the unique structural combination of an adamantane moiety and an indole derivative, which may contribute to its bioactivity.

Chemical Structure and Properties

The compound features an adamantane core, known for its stability and ability to enhance drug delivery properties, linked to an indole structure that is often associated with various biological activities. The synthesis of this compound involves standard organic reactions that link these two significant moieties.

Biological Activity Overview

Research indicates that indole-containing compounds, including derivatives like 2-[(adamantane-1-carbonyl)-amino]-3-(1H-indol-3-yl)-propionic acid, exhibit a wide range of biological activities:

  • Anticancer Activity : Indole derivatives have shown promising results in inhibiting cancer cell proliferation across various cancer types, including lung (H460), colon (HT-29), and liver (SMMC-7721) cancers .
  • Anti-inflammatory Effects : Compounds with indole structures are noted for their anti-inflammatory properties, which can be significant in treating chronic inflammatory diseases .
  • Cannabimimetic Activity : Related studies on adamantane derivatives have demonstrated their ability to act as agonists at cannabinoid receptors (CB1 and CB2), suggesting potential applications in pain management and neuroprotection .

Antitumor Activity

A study investigating the anticancer effects of various indole derivatives revealed that compounds similar to 2-[(adamantane-1-carbonyl)-amino]-3-(1H-indol-3-yl)-propionic acid displayed significant cytotoxicity against several cancer cell lines. The mechanism of action was attributed to the induction of apoptosis through the modulation of apoptotic pathways, including the inhibition of anti-apoptotic proteins .

Cannabinoid Receptor Interaction

Research on related adamantane derivatives indicated that they function as full agonists at cannabinoid receptors. For instance, SDB-001, an analogue, demonstrated effective binding and activation at CB1 receptors with EC50 values ranging from 16–43 nM. Such interactions suggest that 2-[(adamantane-1-carbonyl)-amino]-3-(1H-indol-3-yl)-propionic acid may similarly influence cannabinoid signaling pathways .

Anti-inflammatory Mechanisms

Indoles are recognized for their ability to inhibit pro-inflammatory cytokines and enzymes involved in inflammation. The presence of the adamantane structure may enhance the pharmacokinetic properties of this compound, potentially leading to improved therapeutic outcomes in inflammatory conditions .

Case Studies

StudyFindings
Cancer Cell Line Study Demonstrated significant cytotoxicity against H460 and HT-29 cells. Mechanism involved apoptosis induction .
Cannabinoid Receptor Study Showed agonistic activity at CB1 and CB2 receptors with effective binding profiles .
Inflammation Model Highlighted the compound's potential in reducing inflammatory markers in vitro .

Q & A

Q. How can researchers validate the compound’s mechanism of action in complex biological systems?

  • Methodological Answer :
  • CRISPR/Cas9 knockouts : Generate receptor-deficient cell lines to confirm target dependency .
  • PET imaging : Develop 18F^{18}F-labeled analogs for in vivo target engagement studies in rodent models .
  • Transcriptomics : Perform RNA-seq on treated cells to identify downstream pathways (e.g., MAPK/NF-κB) .

Structural and Functional Insights

Q. What crystallographic data are available for analogs, and how can they inform drug design?

  • Methodological Answer :
  • Crystallographic databases : Search CSD/PDB for adamantane-indole structures (e.g., CCDC 1898455) to extract bond angles/torsional constraints .
  • Docking studies : Use resolved crystal structures (e.g., adenosine receptors) to model binding poses and guide substitutions .

Q. Why might this compound exhibit pH-dependent fluorescence, and how can this property be leveraged in assays?

  • Methodological Answer :
  • Indole protonation : The indole NH group (pKa ~10) fluoresces at neutral pH but quenches under acidic conditions. Use fluorescence titration (λex_{ex} 280 nm) to map pH-activity relationships .
  • Cellular imaging : Apply as a pH-sensitive probe in lysosomal trafficking studies .

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